1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea
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Overview
Description
1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzimidazole ring in the structure of this compound makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzimidazole with an isocyanate derivative. The reaction typically takes place under mild conditions, often in the presence of a base such as triethylamine, and at room temperature. The reaction can be represented as follows:
2-Methylbenzimidazole+Isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A precursor in the synthesis of 1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea.
Benzimidazole: The parent compound of the benzimidazole class.
1H-Benzimidazole-5-carboxamide: Another derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both the benzimidazole ring and the urea functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
72550-37-9 |
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Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2-methyl-3H-benzimidazol-5-yl)urea |
InChI |
InChI=1S/C9H10N4O/c1-5-11-7-3-2-6(13-9(10)14)4-8(7)12-5/h2-4H,1H3,(H,11,12)(H3,10,13,14) |
InChI Key |
NQZSFLUYIKRXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)N |
Origin of Product |
United States |
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